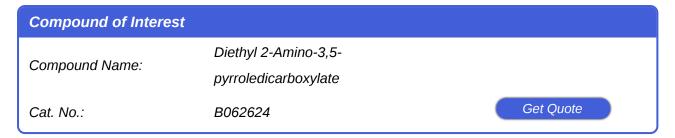


1H NMR Analysis: A Comparative Guide to Diethyl 2-Amino-3,5-pyrroledicarboxylate

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For researchers, scientists, and professionals in drug development, precise analytical characterization of novel compounds is paramount. This guide provides a comparative ¹H NMR analysis of **Diethyl 2-Amino-3,5-pyrroledicarboxylate**, a substituted pyrrole of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide presents a predicted ¹H NMR spectrum based on established spectroscopic principles and compares it with the experimentally determined spectrum of a structurally similar alternative, Diethyl pyrrole-2,5-dicarboxylate.

Comparative ¹H NMR Data

The following table summarizes the predicted ¹H NMR data for **Diethyl 2-Amino-3,5- pyrroledicarboxylate** and the experimental data for Diethyl pyrrole-2,5-dicarboxylate. This comparison highlights the expected influence of the amino group on the chemical shifts of the pyrrole ring proton.



Compound	Proton Assignment	Predicted/Exp erimental Chemical Shift (ppm)	Multiplicity	Integration
Diethyl 2-Amino- 3,5- pyrroledicarboxyl ate	H-4	~6.0 - 6.5	Singlet	1H
NH ₂	~4.5 - 5.5	Broad Singlet	2H	_
NH	~9.0 - 10.0	Broad Singlet	1H	_
-CH₂-CH₃	~4.2 - 4.4	Quartet	4H	_
-CH ₂ -CH ₃	~1.2 - 1.4	Triplet	6H	
Diethyl pyrrole- 2,5-dicarboxylate	H-3, H-4	6.87[1]	Doublet	2H
NH	9.96[1]	Broad Singlet	1H	_
-CH₂-CH₃	4.36[1]	Quartet	4H	_
-CH₂-CH₃	1.38[1]	Triplet	6H	

Analysis of Spectral Differences:

The primary predicted difference in the ¹H NMR spectrum of **Diethyl 2-Amino-3,5- pyrroledicarboxylate** compared to Diethyl pyrrole-2,5-dicarboxylate is the upfield shift of the pyrrole ring proton (H-4). This is attributed to the electron-donating nature of the amino group at the C-2 position, which increases the electron density at the C-4 position, leading to greater shielding of the attached proton. Additionally, the presence of a broad singlet corresponding to the amino protons (NH₂) is a key distinguishing feature. The chemical shifts of the ethyl ester protons are expected to be largely similar in both compounds.

Experimental Protocol: ¹H NMR Spectroscopy



The following is a detailed methodology for acquiring a high-resolution ¹H NMR spectrum of a substituted pyrrole compound.

1. Sample Preparation:

- Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that could complicate spectral interpretation.
- Sample Quantity: Weigh approximately 5-10 mg of the compound directly into a clean, dry NMR tube.
- Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube.
- Dissolution: Gently agitate the tube to ensure complete dissolution of the sample.
- Internal Standard: Tetramethylsilane (TMS) is typically added to the deuterated solvent by the manufacturer and serves as the internal standard (0 ppm).
- 2. NMR Spectrometer Setup and Data Acquisition:
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.
- Tuning and Locking: The instrument is tuned to the appropriate frequency for the deuterated solvent, and the field is "locked" onto the deuterium signal to ensure stability during data acquisition.
- Shimming: The magnetic field homogeneity is optimized by a process called shimming to obtain sharp, well-resolved peaks.
- Acquisition Parameters:
 - Pulse Sequence: A standard single-pulse experiment is typically sufficient for a routine ¹H
 NMR spectrum.



- Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually adequate.
- Relaxation Delay: A relaxation delay of 1-2 seconds between scans allows for the full relaxation of the protons, ensuring accurate integration.
- Acquisition Time: An acquisition time of 2-4 seconds is typically used.

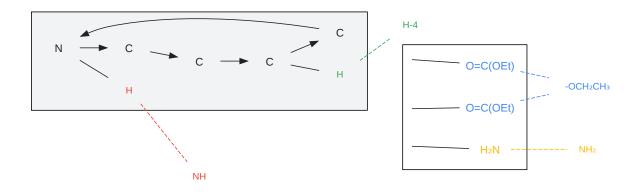
3. Data Processing:

- Fourier Transform: The acquired free induction decay (FID) is converted into a frequencydomain spectrum using a Fourier transform.
- Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.
- Baseline Correction: The baseline of the spectrum is corrected to be flat.
- Referencing: The chemical shifts are referenced to the TMS signal at 0 ppm.
- Integration: The area under each peak is integrated to determine the relative number of protons giving rise to the signal.
- Peak Picking: The chemical shift of each peak is accurately determined.

Visualization of Diethyl 2-Amino-3,5pyrroledicarboxylate

The following diagram illustrates the chemical structure of **Diethyl 2-Amino-3,5- pyrroledicarboxylate** with the predicted proton environments labeled.





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Caption: Structure of **Diethyl 2-Amino-3,5-pyrroledicarboxylate** with proton environments.

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References

- 1. mdpi.com [mdpi.com]
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